![molecular formula C19H22N4O5S B2611606 3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide CAS No. 897621-13-5](/img/structure/B2611606.png)

3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

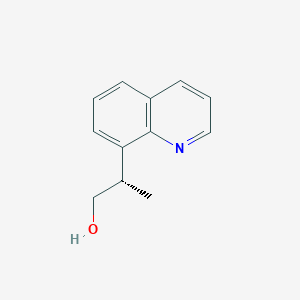

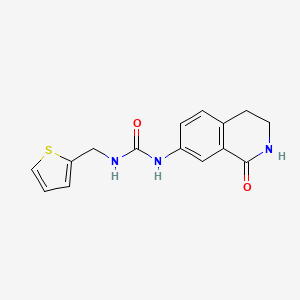

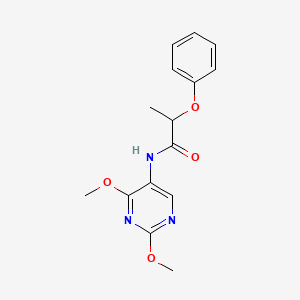

3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a nitro group, a benzamide core, and a phenylpiperazine moiety, making it a valuable candidate for various biochemical studies and drug development processes.

Mechanism of Action

Target of action

Compounds with a phenylpiperazine moiety, such as “3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide”, often target neurotransmitter receptors in the brain, particularly serotonin and dopamine receptors .

Mode of action

These compounds typically act as agonists or antagonists at their target receptors, meaning they either enhance or inhibit the receptor’s function .

Biochemical pathways

The exact pathways affected would depend on the specific receptors targeted. For instance, if the compound targets serotonin receptors, it could affect mood regulation, sleep, appetite, and other functions regulated by serotonin .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Phenylpiperazine derivatives are generally well-absorbed and distributed throughout the body, but the specifics would depend on the compound .

Result of action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For instance, if the compound acts as a serotonin receptor agonist, it could increase serotonin signaling and potentially have antidepressant effects .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence a compound’s action, efficacy, and stability. For instance, extreme pH or temperature could degrade the compound, reducing its effectiveness .

Biochemical Analysis

Biochemical Properties

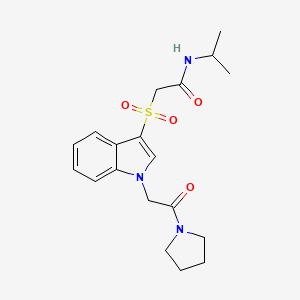

It is known that similar compounds, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have shown anticonvulsant activity in animal models of epilepsy . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with enzymes, proteins, and other biomolecules involved in neurological processes .

Cellular Effects

Related compounds have shown to inhibit the growth of HeLa cells, a type of cervical cancer cell . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been found to inhibit acetylcholinesterase, an enzyme crucial for nerve function . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with similar biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The temporal effects of 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide in laboratory settings are not yet well-studied. Related compounds have shown to have long-term effects on cellular function in in vitro studies . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar stability and degradation patterns, as well as long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have shown to have dose-dependent effects in animal models of epilepsy . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar dosage effects, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have shown to interact with enzymes involved in neurological processes . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with similar enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have shown to have specific effects on cellular localization . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with similar transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

Related compounds have shown to have specific effects on subcellular localization . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar effects on its activity or function, potentially including targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Amidation: Formation of the benzamide core.

Sulfonylation: Introduction of the sulfonyl group.

Piperazine Derivatization: Attachment of the phenylpiperazine moiety.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, coupling agents for amidation, and appropriate solvents and temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzamide core.

Scientific Research Applications

3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide has several scientific research applications:

Medicinal Chemistry: Used in the design and synthesis of potential drug candidates, particularly for neurological and psychiatric disorders.

Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

Pharmaceutical Research: Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industrial Applications: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.

methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate: A similar compound with a methyl ester group instead of a benzamide core.

Uniqueness

3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name |

3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c24-19(16-5-4-8-18(15-16)23(25)26)20-9-14-29(27,28)22-12-10-21(11-13-22)17-6-2-1-3-7-17/h1-8,15H,9-14H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAJYSIYXOSCQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2611524.png)

![4-fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide](/img/structure/B2611525.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenethyl-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2611527.png)

![5-Fluoro-N-[2-(4-fluorophenyl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2611532.png)

![4-[[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2611533.png)

![4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2611539.png)

![5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2611545.png)